

Application Notes and Protocols for Reactions with Di-tert-butyl Oxalate

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Compound of Interest

Compound Name: *Di-tert-butyl oxalate*

Cat. No.: *B1345461*

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These application notes provide a comprehensive overview of the experimental protocols involving **di-tert-butyl oxalate**, a versatile reagent in organic synthesis. This document details its preparation and key applications, including transesterification and amidation reactions. Safety precautions, reaction workflows, and quantitative data are presented to facilitate its use in a laboratory setting.

Introduction

Di-tert-butyl oxalate is a sterically hindered diester of oxalic acid. Its bulky tert-butyl groups confer unique reactivity, making it a valuable tool for introducing the oxalate moiety or for the synthesis of other esters and amides under specific conditions. The tert-butyl groups can be cleaved under acidic conditions, providing a pathway to oxalates or serving as protecting groups.

Safety Information

Di-tert-butyl oxalate is an irritant to the eyes and skin.^[1] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

Experimental Protocols

Synthesis of Di-tert-butyl Oxalate

Di-tert-butyl oxalate can be synthesized via several methods, including the reaction of oxalyl chloride with tert-butanol or through a palladium-catalyzed oxidative carbonylation of tert-butanol. A common laboratory-scale preparation involves the transesterification of a simpler dialkyl oxalate, such as dimethyl oxalate or diethyl oxalate, with tert-butanol.

Protocol: Synthesis via Oxidative Carbonylation

This protocol is based on the general procedure described in patent literature for the synthesis of oxalate esters.^[2]

Reaction Scheme:

Materials:

- tert-Butanol
- Palladium(II) chloride (PdCl_2)
- Copper(II) sulfate (anhydrous)
- Triethylamine
- Carbon monoxide (CO) gas
- Nitrogen (N_2) gas
- Anhydrous solvent (e.g., toluene)

Equipment:

- High-pressure autoclave reactor equipped with a stirrer, gas inlet, and temperature and pressure controls
- Filtration apparatus
- Rotary evaporator

Procedure:

- Charge the autoclave with tert-butanol, palladium(II) chloride, anhydrous copper(II) sulfate, and triethylamine in an appropriate anhydrous solvent.
- Purge the reactor with nitrogen gas to remove air.
- Pressurize the reactor with carbon monoxide to the desired pressure (e.g., 1800 psi).[2]
- Heat the reaction mixture to the target temperature (e.g., 125 °C) with stirring.[2]
- Maintain the reaction at temperature and pressure for the specified time (e.g., 81 minutes). [2]
- Cool the reactor to room temperature and carefully vent the excess CO gas in a fume hood.
- Filter the reaction mixture to remove the catalyst and salts.
- Concentrate the filtrate under reduced pressure to obtain the crude **di-tert-butyl oxalate**.
- Purify the product by recrystallization or chromatography as needed.

Quantitative Data:

Parameter	Value	Reference
Reaction Temperature	125 °C	[2]
CO Pressure	1800 psi	[2]
Reaction Time	81 minutes	[2]

Note: Yields are reported as "significant amount detected by glc analysis" in the reference.[2]

Transesterification Reactions

Di-tert-butyl oxalate can undergo transesterification with various alcohols to form different oxalate esters. This reaction is typically catalyzed by an acid or a base.

Protocol: General Transesterification

Reaction Scheme:

Materials:

- **Di-tert-butyl oxalate**
- Alcohol (R-OH)
- Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium methoxide)
- Anhydrous solvent (e.g., toluene)

Equipment:

- Round-bottom flask with a reflux condenser and a Dean-Stark trap (for acid catalysis)
- Magnetic stirrer and heating mantle
- Standard work-up and purification equipment

Procedure:

- To a round-bottom flask, add **di-tert-butyl oxalate**, the desired alcohol, and a catalytic amount of the chosen catalyst in an appropriate solvent.
- If using an acid catalyst, equip the flask with a Dean-Stark trap to remove the tert-butanol byproduct and drive the equilibrium.
- Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC.
- Upon completion, cool the reaction to room temperature.
- Quench the reaction by adding a suitable reagent (e.g., saturated sodium bicarbonate solution for an acid catalyst, or a mild acid for a base catalyst).
- Extract the product with an organic solvent, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

- Concentrate the solvent under reduced pressure and purify the product by chromatography or distillation.

Amidation Reactions

Di-tert-butyl oxalate can react with primary and secondary amines to form oxamides or oxamic acid esters, depending on the stoichiometry and reaction conditions.

Protocol: Synthesis of a Symmetrical N,N'-Disubstituted Oxamide

Reaction Scheme:

Materials:

- **Di-tert-butyl oxalate**
- Primary amine (R-NH₂)
- Anhydrous solvent (e.g., THF or acetonitrile)

Equipment:

- Round-bottom flask with a magnetic stirrer
- Standard work-up and purification equipment

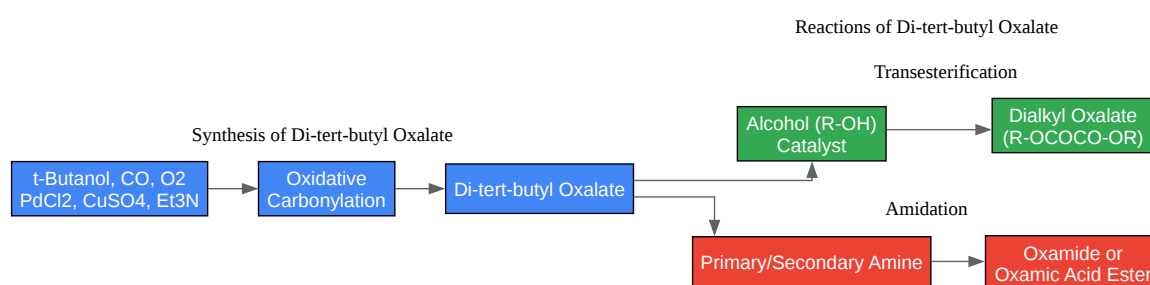
Procedure:

- Dissolve **di-tert-butyl oxalate** in an anhydrous solvent in a round-bottom flask.
- Add the primary amine (at least 2 equivalents) to the solution.
- Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by TLC.
- Upon completion, the oxamide product may precipitate from the reaction mixture. If so, collect the solid by filtration and wash with a cold solvent.
- If the product is soluble, concentrate the reaction mixture under reduced pressure.

- Purify the crude product by recrystallization or column chromatography.

Visualizations

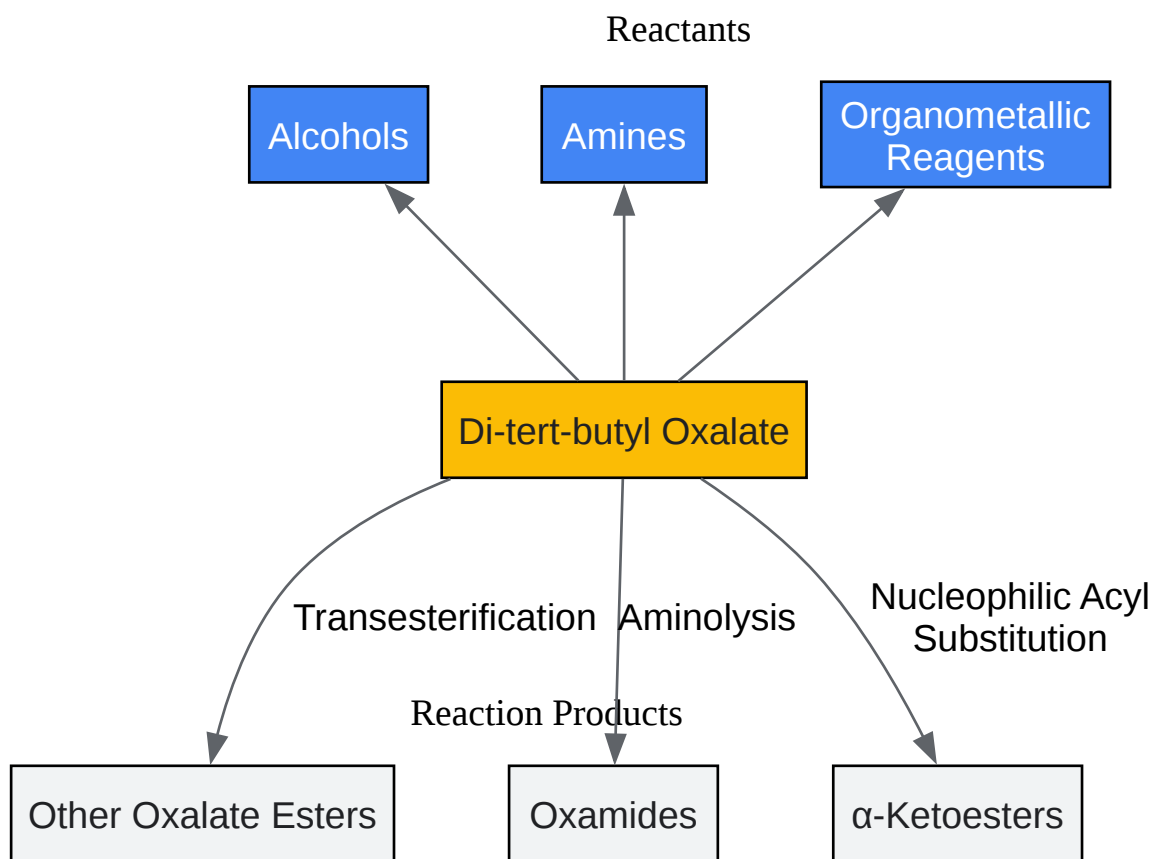
Experimental Workflow for Synthesis and Reactions of Di-tert-butyl Oxalate



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Caption: Workflow for the synthesis and subsequent reactions of **di-tert-butyl oxalate**.

Logical Relationship of Di-tert-butyl Oxalate Reactions



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Caption: Key reactions and products derived from **di-tert-butyl oxalate**.

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References

- 1. Di-tert-butyl oxalate | C₁₀H₁₈O₄ | CID 69651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US4005128A - Process for the preparation of oxalate esters - Google Patents [patents.google.com]

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